molecular formula C12H8F3NO B6367908 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine, 95% CAS No. 426823-47-4

2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6367908
M. Wt: 239.19 g/mol
InChI Key: OETYJLAGBPTHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine, or 2-H3-(4-TFMP)P, is a versatile, organic compound with many potential applications in the scientific field. The compound has a wide range of uses in organic synthesis due to its unique properties, and its presence in various biochemical and physiological processes has been studied extensively.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine involves the reaction of 4-trifluoromethylpyridine with 4-chlorobenzaldehyde followed by reduction and cyclization.

Starting Materials
4-trifluoromethylpyridine, 4-chlorobenzaldehyde, sodium borohydride, acetic acid, sodium hydroxide, ethanol

Reaction
4-trifluoromethylpyridine is reacted with 4-chlorobenzaldehyde in the presence of acetic acid to form 2-(4-chlorobenzylidene)-4-trifluoromethylpyridine., Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine., The resulting amine is then cyclized in the presence of sodium hydroxide and ethanol to form 2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine., The final product is purified by recrystallization.

Scientific Research Applications

2-H3-(4-TFMP)P has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, such as amides, esters, and ethers. The compound is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism Of Action

2-H3-(4-TFMP)P is a nucleophilic reagent, meaning it is capable of reacting with other molecules to form new compounds. The compound is able to react with a wide variety of molecules, including acids, bases, and other organic compounds. The reaction of 2-H3-(4-TFMP)P with other molecules is believed to involve the formation of an intermediate species, which is then attacked by the nucleophile.

Biochemical And Physiological Effects

2-H3-(4-TFMP)P has been shown to have a variety of biochemical and physiological effects. The compound has been found to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and enhanced cognitive function. Additionally, 2-H3-(4-TFMP)P has been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to reduce the risk of certain cancers.

Advantages And Limitations For Lab Experiments

2-H3-(4-TFMP)P is a versatile reagent that is well-suited for use in laboratory experiments. The compound is relatively inexpensive and can be easily synthesized in the laboratory, making it an ideal choice for researchers. Additionally, the compound is highly stable and can be stored for long periods of time without degradation. However, the compound is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

2-H3-(4-TFMP)P has a wide range of potential applications in the scientific field, and there are many future directions for research. One potential area of research is the development of new synthesis methods for the compound. Additionally, further research is needed to explore the biochemical and physiological effects of the compound on humans and animals. Additionally, further studies are needed to explore the potential applications of the compound in the pharmaceutical and agrochemical industries. Finally, research is needed to further explore the potential of 2-H3-(4-TFMP)P as a catalyst in the synthesis of various organic compounds.

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-5-3-8(4-6-9)10-2-1-7-16-11(10)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETYJLAGBPTHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683019
Record name 3-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(4-trifluoromethylphenyl)pyridine

CAS RN

426823-47-4
Record name 3-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.